molecular formula C11H15N3O3S B3386552 4-(Pyrrolidine-1-sulfonyl)benzohydrazide CAS No. 735322-66-4

4-(Pyrrolidine-1-sulfonyl)benzohydrazide

Cat. No.: B3386552
CAS No.: 735322-66-4
M. Wt: 269.32 g/mol
InChI Key: OJOMJVZSAFQXRT-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)benzohydrazide (CAS: 735322-66-4) is a benzohydrazide derivative characterized by a pyrrolidine sulfonyl group at the para position of the benzene ring.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c12-13-11(15)9-3-5-10(6-4-9)18(16,17)14-7-1-2-8-14/h3-6H,1-2,7-8,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOMJVZSAFQXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235915
Record name 4-(1-Pyrrolidinylsulfonyl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735322-66-4
Record name 4-(1-Pyrrolidinylsulfonyl)benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735322-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinylsulfonyl)benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-sulfonyl)benzohydrazide typically involves the reaction of 4-sulfamoylbenzoic acid with pyrrolidine and hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl and hydrazide groups can participate in nucleophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(Pyrrolidine-1-sulfonyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and hydrazide groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions. The pyrrolidine ring contributes to the overall stability and specificity of the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzohydrazide Derivatives

Structural and Conformational Comparisons

  • Bond Lengths and Crystal Packing: In 4-(t-Bu)-N′-benzylidene-benzohydrazide (5), the N-N bond length is 1.364 Å, shorter than in non-substituted analogs due to electron-donating substituents stabilizing the hydrazone tautomer . The pyrrolidine sulfonyl group may further alter bond lengths via resonance or steric effects.
  • Electronic Properties: Theoretical studies on benzohydrazides with dimethylamino or amino substituents reveal that electron-donating groups lower the HOMO-LUMO gap (ΔE), enhancing reactivity. For example, [N′-(4-(dimethylamino)benzylidene)benzohydrazide] has ΔE = 3.1 eV, compared to 4.2 eV for the amino analog . The sulfonyl group in the target compound likely increases ΔE due to its electron-withdrawing nature, reducing nucleophilic attack susceptibility.
Cytotoxicity and Anticancer Activity
  • Benzimidazole-Linked Derivatives: Compound 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) exhibits potent cytotoxicity against lung adenocarcinoma (IC₅₀ = 0.0316 µM), outperforming cisplatin .
  • Pyrrolo[2,3-d]pyrimidine Derivatives: Analogs like 5d (4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N′-(4-bromobenzylidene)benzohydrazide) demonstrate structural versatility but lack reported IC₅₀ values .
Enzyme Inhibition
  • Cholinesterase Inhibition : N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides show moderate AChE inhibition (IC₅₀ = 27.04–106.75 µM), with selectivity influenced by alkyl chain length . The pyrrolidine sulfonyl group in the target compound may enhance binding to enzyme active sites through sulfonyl-oxygen interactions.
  • Thymidine Phosphorylase Inhibition : Hydrazone clubbed 1,3,4-oxadiazole derivatives (e.g., compound 78) show 30-fold higher activity than standard inhibitors, highlighting the role of electron-withdrawing groups in enzyme interaction .
Antimicrobial Activity
  • Phthalamide Derivatives: N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide (3a-e) exhibit broad-spectrum antibacterial and antifungal activities .

Biological Activity

4-(Pyrrolidine-1-sulfonyl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H14N4O2S
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 735322

This compound is believed to exert its biological effects through various mechanisms:

  • Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity and altering biochemical pathways. This mechanism is crucial for its application in drug development, particularly in targeting diseases linked to enzyme dysregulation.
  • Protein Interactions : The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and cellular signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-436 (breast cancer) and CAPAN-1 (pancreatic cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Specific studies have highlighted its activity against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.096 µM
Staphylococcus aureus0.25 µM
Escherichia coli0.5 µM

These results suggest that this compound may be effective in treating infections caused by resistant strains .

Neuroprotective Effects

Preliminary studies have suggested that the compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. The mechanism may involve the modulation of neuroinflammatory pathways and oxidative stress reduction.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Results : Significant inhibition of cell proliferation was observed, with a notable decrease in viability at concentrations above 10 µM .
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against Mycobacterium tuberculosis.
    • Results : The compound exhibited an MIC of 0.096 µM, indicating strong activity compared to conventional antibiotics .
  • Neuroprotection Research :
    • Objective : To investigate the potential neuroprotective effects on neuronal cell cultures.
    • Results : The compound reduced markers of oxidative stress and inflammation, suggesting a protective role in neurodegenerative conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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